molecular formula C5H7F5N2 B13428407 Imidazolidine, 2-pentafluoroethyl- CAS No. 28462-90-0

Imidazolidine, 2-pentafluoroethyl-

Cat. No.: B13428407
CAS No.: 28462-90-0
M. Wt: 190.11 g/mol
InChI Key: XXWNWAHFOVJIQF-UHFFFAOYSA-N
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Description

Imidazolidine, 2-pentafluoroethyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the broader class of imidazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the pentafluoroethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . For the synthesis of 2-pentafluoroethyl-imidazolidine, the reaction typically involves the use of pentafluoroethyl aldehyde and ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of imidazolidine derivatives often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can further improve the reaction rate and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.

    Reduction: Lithium aluminum hydride; temperature range: -10-25°C.

    Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.

Major Products Formed:

    Oxidation: Imidazolidinones.

    Reduction: Amines.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

Imidazolidine, 2-pentafluoroethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .

Properties

CAS No.

28462-90-0

Molecular Formula

C5H7F5N2

Molecular Weight

190.11 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)imidazolidine

InChI

InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2

InChI Key

XXWNWAHFOVJIQF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)C(C(F)(F)F)(F)F

Origin of Product

United States

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